molecular formula C22H18N4O4 B2956232 methyl 4-((2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate CAS No. 941953-26-0

methyl 4-((2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate

Katalognummer B2956232
CAS-Nummer: 941953-26-0
Molekulargewicht: 402.41
InChI-Schlüssel: DMNJRXJWXZALSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-((2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate is a useful research compound. Its molecular formula is C22H18N4O4 and its molecular weight is 402.41. The purity is usually 95%.
BenchChem offers high-quality methyl 4-((2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-((2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. The interaction of its methyl ester with Lawesson’s reagent leads to the formation of thioxo derivatives. These derivatives are further studied for their potential alkylation reactions and interactions with N-nucleophiles, amines, and hydrazines .

Analgesic and Sedative Drug Development

Researchers have explored the analgesic and sedative properties of related pyrrolopyridinedione derivatives. These compounds have shown promising results in preclinical models, indicating that methyl 4-((2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate could be a valuable scaffold for developing new pain management drugs .

Chemical Structure-Activity Relationship Studies

The compound’s structure allows for the investigation of the relationship between chemical structure and pharmacological activity. By synthesizing various derivatives and analyzing their biological activities, researchers can gain insights into how structural changes impact efficacy and safety .

Gene Therapy Research

Derivatives of this compound could be used in gene therapy research, particularly in the development of new treatments for pain management. This includes exploring the enzyme fatty acid amide hydrolase (FAAH) and the “pseudogene” FAHH-OUT of the SCN9A gene .

Virtual Reality (VR) Pain Management

The compound’s derivatives may also find applications in the field of VR, where they could be used to enhance the effectiveness of VR-based pain management therapies .

Development of Peripheral Sodium Channel Antagonists

The compound’s derivatives could contribute to the development of small molecule prototypes of peripheral sodium channel, NaV1.7 antagonists. These antagonists are a novel approach to pain management, targeting specific ion channels involved in pain signaling .

Synthesis of Triazolothiadiazines

The compound is used in the synthesis of triazolothiadiazines, a class of compounds with potential therapeutic applications. The reaction without a basic catalyst leads to the formation of these compounds, which are then studied for their biological activities .

Pharmaceutical Research

In pharmaceutical research, the compound’s derivatives are synthesized and tested for various biological activities. This includes studying their reactions with different reagents to produce new compounds with potential therapeutic benefits .

Eigenschaften

IUPAC Name

methyl 4-[[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-30-21(28)17-8-6-15(7-9-17)13-25-18-5-3-11-24-19(18)20(27)26(22(25)29)14-16-4-2-10-23-12-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNJRXJWXZALSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.